

Spectroscopic Profile of H-D-Phe(4-F)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-Phe(4-F)-OH**

Cat. No.: **B556549**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid **H-D-Phe(4-F)-OH** (D-4-Fluorophenylalanine). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **H-D-Phe(4-F)-OH**. Note that the NMR and IR data are based on the analysis of 4-Fluoro-D,L-phenylalanine, as the spectroscopic properties of enantiomers are identical in a non-chiral environment.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.10	m	2H	Ar-H (ortho to F)
7.05 - 6.95	m	2H	Ar-H (meta to F)
3.95	t	1H	α -H
3.20	dd	1H	β -Ha
3.05	dd	1H	β -Hb

Disclaimer: While we have made our best-effort to label most spectral peaks, certain spectral features may not be fully annotated in all NMR spectra.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, D_2O)

Chemical Shift (δ) ppm	Assignment
175.0	$\text{C}=\text{O}$ (Carboxyl)
163.5 (d, $J = 245$ Hz)	C-F
132.0 (d, $J = 8$ Hz)	Ar-CH (ortho to F)
131.0	Ar-C (ipso to CH_2)
116.0 (d, $J = 22$ Hz)	Ar-CH (meta to F)
56.5	α -CH
37.0	β - CH_2

Note: The carbon of the aromatic ring directly attached to the fluorine atom exhibits a characteristic doublet due to C-F coupling.

Table 3: IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2800	Broad	O-H stretch (Carboxylic acid), N-H stretch (Amine)
1660	Strong	C=O stretch (Carboxylic acid)
1590	Strong	N-H bend (Amine)
1510	Strong	C=C stretch (Aromatic ring)
1220	Strong	C-F stretch
830	Strong	C-H bend (Aromatic, para-substituted)

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion Type
184.0768	[M+H] ⁺
206.0587	[M+Na] ⁺
167.0712	[M-NH ₃ +H] ⁺
138.0656	[M-COOH+H] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:

- Dissolve 10-20 mg of **H-D-Phe(4-F)-OH** in approximately 0.6 mL of deuterium oxide (D₂O).
- Transfer the solution to a 5 mm NMR tube.

- Instrument Parameters (¹H NMR):

- Spectrometer: 500 MHz
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- Temperature: 298 K

- Instrument Parameters (¹³C NMR):

- Spectrometer: 125 MHz
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm
- Temperature: 298 K

- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase and baseline correct the resulting spectrum.
- Reference the chemical shifts to an internal standard (e.g., DSS) or the residual solvent peak.

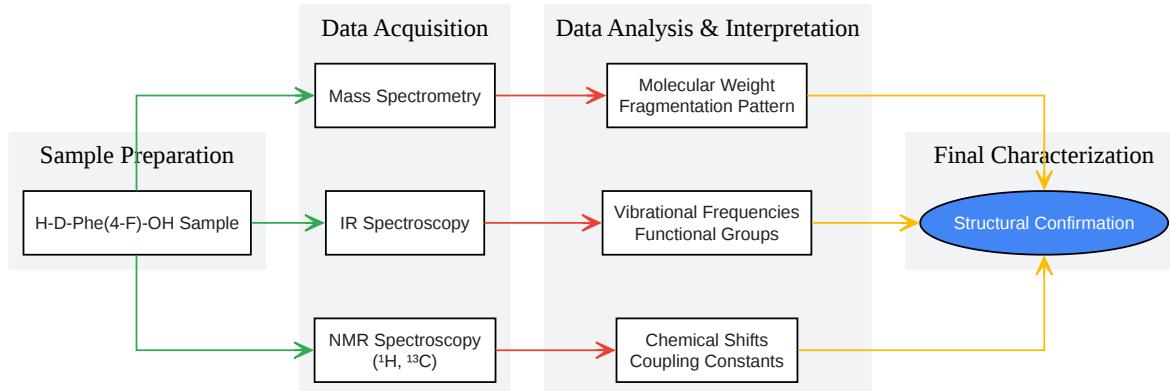
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of **H-D-Phe(4-F)-OH** with 100-200 mg of dry KBr powder.
 - Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **H-D-Phe(4-F)-OH** in a suitable solvent (e.g., water:acetonitrile 50:50 with 0.1% formic acid).
 - Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
- Instrument Parameters (ESI-MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF).
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Desolvation Gas Flow: 600 L/hr
 - Desolvation Temperature: 350 °C
 - Mass Range: m/z 50 - 500
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum in full scan mode. For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion of interest ($[M+H]^+$).

Workflow and Data Analysis

The overall workflow for the spectroscopic analysis of **H-D-Phe(4-F)-OH** involves a sequential process of sample preparation, data acquisition using the respective spectroscopic techniques, and subsequent data analysis to elucidate the molecular structure and properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **H-D-Phe(4-F)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of H-D-Phe(4-F)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556549#spectroscopic-data-nmr-ir-ms-of-h-d-phe-4-f-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com